REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:16](OCC)=[O:17])=[N:12][C:13]=1[O:14][CH3:15].O>O1CCCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([CH:16]=[O:17])=[N:12][C:13]=1[O:14][CH3:15] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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2.54 g
|
Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
22.3 g
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Type
|
reactant
|
Smiles
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ClC=1C=CC(=NC1OC)C(=O)OCC
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Name
|
|
Quantity
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223 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
the mixture was stirred at the same temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooling
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Type
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TEMPERATURE
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Details
|
cooling
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Type
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FILTRATION
|
Details
|
After filtration through celite
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
Brine was added to the residue
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
after which the filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
Manganese dioxide (116.4 g) was added to a solution of the residue in chloroform (223 mL)
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Type
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STIRRING
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Details
|
the mixture was stirred at 60° C. for one hour
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Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |